Methyl N-[(4-aminophenyl)methyl]carbamate
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Overview
Description
Methyl N-[(4-aminophenyl)methyl]carbamate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is also known by its IUPAC name, methyl 4-aminobenzylcarbamate . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-[(4-aminophenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the electrophilic amination of methyl N-phenylcarbamate using sodium azide in polyphosphoric acid (PPA) at temperatures ranging from 55°C to 60°C . Another method includes the reaction of methyl N-(4-methoxyphenyl)carbamate with nitromethane and nitroethane in PPA at 95°C to 110°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of PPA as a dehydrating and cyclizing agent is common in industrial settings due to its efficiency and ability to produce high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, nitromethane, nitroethane, and polyphosphoric acid . The reactions are typically carried out at controlled temperatures ranging from 55°C to 110°C to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted carbamates and aminophenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-[(4-aminophenyl)methyl]carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl N-[(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and undergo photolysis, leading to the breaking of C-S and N-S bonds . The formation of hydrogen-bonded complexes increases the rate of population of photodissociative states, enhancing the efficiency of photoreactions .
Comparison with Similar Compounds
Methyl N-[(4-aminophenyl)methyl]carbamate can be compared with other similar compounds, such as:
- N-[2-Amino-4-(methyl)aminophenyl]-carbamic acid-ethyl ester
- Methyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonyl)carbamate
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.
Properties
IUPAC Name |
methyl N-[(4-aminophenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQVSXFZFMRDFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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